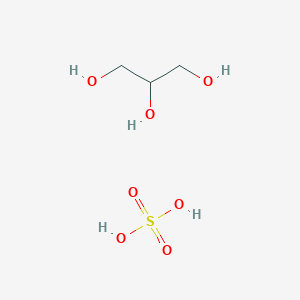

Propane-1,2,3-triol;sulfuric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propane-1,2,3-triol, commonly known as glycerol, is a naturally occurring colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. It is a triol compound, meaning it has three hydroxyl groups (-OH) attached to its carbon atoms. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these two compounds can participate in various chemical reactions, leading to the formation of esters and other derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

From Oils and Fats (Natural Production)

- Glycerol is obtained on a large scale as a by-product in the manufacture of soaps. Soaps are produced by boiling oils and fats with sodium or potassium hydroxide solution, a process known as saponification .

- It can also be obtained from fats or oils by trans-esterification with methanol in the presence of an acid or a base .

-

From Propylene (Synthetic Production)

- Glycerol can be synthesized from propylene, which is cheaply obtained from the cracking of petroleum. Propylene is first chlorinated to get allyl chloride, which is then hydrolyzed to allyl alcohol. The allyl alcohol is treated with chlorine water and subsequently hydrolyzed to produce glycerol .

Analyse Des Réactions Chimiques

Types of Reactions

-

Esterification

- Glycerol reacts with carboxylic acids in the presence of a strong acid catalyst, such as sulfuric acid, to produce esters. This reaction is known as esterification and is a condensation reaction where water is eliminated .

-

Hydrolysis

- Esters of glycerol can be hydrolyzed in the presence of water or dilute acid to form carboxylic acids and alcohols. This reaction is catalyzed by dilute sulfuric acid .

Common Reagents and Conditions

Sulfuric Acid: Used as a catalyst in esterification reactions.

Sodium Hydroxide: Used in the saponification process to produce glycerol from fats and oils.

Major Products

Esters: Formed from the reaction of glycerol with carboxylic acids.

Applications De Recherche Scientifique

Propane-1,2,3-triol has a wide range of applications in various fields:

-

Chemistry

-

Biology

-

Medicine

- Glycerol is used in pharmaceutical formulations as a solvent, sweetener, and humectant. It is also used in the production of nitroglycerin, a key ingredient in dynamite and a medication for heart conditions .

-

Industry

Mécanisme D'action

The mechanism by which propane-1,2,3-triol exerts its effects depends on the specific application:

Comparaison Avec Des Composés Similaires

Propane-1,2,3-triol can be compared with other similar compounds such as:

Ethylene Glycol (Ethane-1,2-diol): Another diol with two hydroxyl groups, used as an antifreeze and in the production of polyethylene terephthalate (PET).

Propylene Glycol (Propane-1,2-diol): A diol with two hydroxyl groups, used in food, cosmetics, and pharmaceuticals as a humectant and solvent.

Uniqueness

- Propane-1,2,3-triol is unique due to its three hydroxyl groups, making it a versatile compound in various chemical reactions and applications. Its non-toxic nature and sweet taste also make it suitable for use in food and pharmaceutical products .

Propriétés

Numéro CAS |

52229-63-7 |

|---|---|

Formule moléculaire |

C3H10O7S |

Poids moléculaire |

190.17 g/mol |

Nom IUPAC |

propane-1,2,3-triol;sulfuric acid |

InChI |

InChI=1S/C3H8O3.H2O4S/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H2,1,2,3,4) |

Clé InChI |

BXNRKCXZILSQHE-UHFFFAOYSA-N |

SMILES canonique |

C(C(CO)O)O.OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)